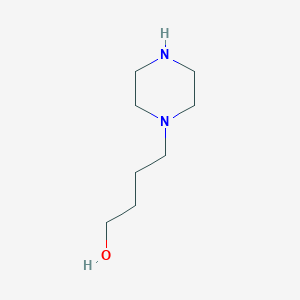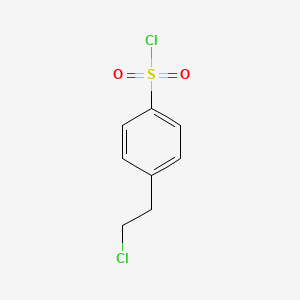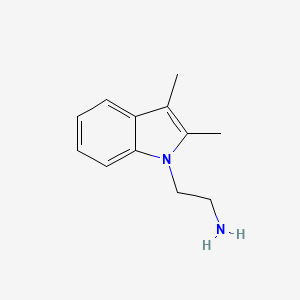
3-(1H-1,2,4-triazol-1-yl)propan-1-amine
Vue d'ensemble
Description
3-(1H-1,2,4-triazol-1-yl)propan-1-amine (3-TPA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of propan-1-amine, and is a member of the triazole family. 3-TPA has been used in a variety of scientific research applications, including biochemistry, physiology, and drug development, due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Anticancer Activity
This compound has been utilized in the synthesis of derivatives that exhibit anticancer properties. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives have shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines .
Antibacterial and Antifungal Agents
Triazoles, including the 3-(1H-1,2,4-triazol-1-yl)propan-1-amine, have been reported to possess effective antibacterial and antifungal activities. These properties make them valuable in the development of new medications for treating infections .
Antiviral and Anti-inflammatory Applications
The triazole ring is a common motif in antiviral and anti-inflammatory agents. Research has shown that certain triazole derivatives can be potent against various viral infections and inflammatory conditions .
Agrochemicals
Some triazole compounds are used in agriculture for their fungicidal properties, helping protect crops from fungal diseases .
Photostabilizers and Dyes
Due to their chemical stability, triazoles are used as photostabilizers to protect materials from degradation by UV light. They are also used in the synthesis of dyes .
Anticorrosives
Triazoles have applications as anticorrosive agents due to their ability to form complexes with metals and protect them from oxidation .
Synthesis of Propanamides
The compound has been used in the synthesis of propanamides, which are important intermediates in pharmaceuticals and other organic compounds .
Catalytic Applications
As a ligand, this compound stabilizes copper (I) ions, enhancing their catalytic effect in chemical reactions such as the azide-acetylene cycloaddition .
Propriétés
IUPAC Name |
3-(1,2,4-triazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXJEYNOJZNYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402620 | |
| Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-yl)propan-1-amine | |
CAS RN |
69807-82-5 | |
| Record name | 1H-1,2,4-Triazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69807-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does modifying the structure of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine impact its antifungal activity?
A1: Research indicates that substituting the amine group of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine with various groups can significantly influence its antifungal activity. Specifically, the study investigated N-mono- or N, N-disubstituted [2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)]propylamines and N-[2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)propyl]amides. The findings suggest that retaining antifungal activity against various plant pathogenic fungi is possible when the substituents are not excessively bulky or lipophilic. [] For instance, incorporating allyl, propargyl, and cyclopropyl groups as substituents proved particularly effective in maintaining antifungal properties. []
Q2: What is the mechanism of action of these modified triazole compounds against fungi?
A2: While some structural similarities exist between these compounds and squalene epoxidase inhibitors like terbinafine and naftifine, the research suggests that the modified triazole derivatives retain the typical mechanism of action observed in other triazole antifungals. [] This implies that they likely target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, ultimately disrupting ergosterol biosynthesis, a crucial component of the fungal cell membrane.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)

![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)


![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)




![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)